molecular formula C11H15ClFNO3S2 B6629846 2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide

2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide

Cat. No.: B6629846
M. Wt: 327.8 g/mol
InChI Key: GJEZKHPWSZQGBV-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core substituted with chloro and fluoro groups, as well as a hydroxy-methylsulfanylpropyl side chain, which contributes to its unique chemical properties.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFNO3S2/c1-11(15,7-18-2)6-14-19(16,17)10-4-3-8(13)5-9(10)12/h3-5,14-15H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZKHPWSZQGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=C(C=C1)F)Cl)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved through the reaction of chlorosulfonic acid with aniline derivatives under controlled conditions.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride, while fluorination might involve the use of fluorinating agents such as Selectfluor.

    Attachment of the Hydroxy-Methylsulfanylpropyl Side Chain: The final step involves the nucleophilic substitution reaction where the hydroxy-methylsulfanylpropyl group is attached to the benzenesulfonamide core. This can be achieved using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the side chain can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under strong reducing conditions.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.

Medicine

Medicinally, compounds with similar structures have been investigated for their antimicrobial and anti-inflammatory properties. The presence of the sulfonamide group is particularly significant as it is a common pharmacophore in many drugs.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors by competing with the natural ligand. The chloro and fluoro substituents can enhance binding affinity and selectivity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
  • 2-chloro-4-fluoro-N-(2-methylsulfanylpropyl)benzenesulfonamide
  • 2-chloro-4-fluoro-N-(3-hydroxypropyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-chloro-4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide is unique due to the presence of both hydroxy and methylsulfanyl groups in the side chain. This dual functionality can provide additional sites for chemical modification and potentially enhance its biological activity.

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